7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester
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Overview
Description
7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a complex organic compound with the molecular formula C22H22O12 and a molecular weight of 478.4 . This compound is a derivative of coumarin, a naturally occurring aromatic organic chemical compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester typically involves multiple steps. One common method starts with the acetylation of 7-hydroxycoumarin to form 7-hydroxycoumarin triacetate. This intermediate is then reacted with β-D-glucuronic acid methyl ester under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield coumarin derivatives with additional oxygen-containing functional groups, while reduction may produce simpler coumarin compounds .
Scientific Research Applications
7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress and inflammation. It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A simpler derivative of coumarin with similar biological activities.
4-Methylumbelliferone: Another coumarin derivative known for its use in biochemical assays.
Esculetin: A coumarin derivative with potent antioxidant properties.
Uniqueness
7-Hydroxy coumarin 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is unique due to its specific structural modifications, which enhance its solubility and stability. These modifications also influence its biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3/t17-,18-,19-,20+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREJSCHGTQAQIT-YHZBMZHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857710 |
Source
|
Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168286-97-3 |
Source
|
Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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